Chloro(dimethyl)propoxygermane

Description

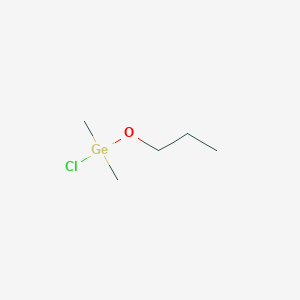

Chloro(dimethyl)propoxygermane (C₅H₁₂ClGeO) is an organogermanium compound featuring a germanium (Ge) center bonded to a chlorine atom, two methyl groups, and a propoxy (OCH₂CH₂CH₃) group. Organogermanium compounds are notable for their applications in organic synthesis, catalysis, and materials science due to Ge's intermediate electronegativity and covalent bond strength compared to silicon (Si) and carbon (C) .

Properties

CAS No. |

62982-10-9 |

|---|---|

Molecular Formula |

C5H13ClGeO |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

chloro-dimethyl-propoxygermane |

InChI |

InChI=1S/C5H13ClGeO/c1-4-5-8-7(2,3)6/h4-5H2,1-3H3 |

InChI Key |

YWOUBJAUXRLPRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Ge](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)propoxygermane typically involves the reaction of germanium tetrachloride with dimethylpropoxygermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include palladium or platinum complexes, which facilitate the substitution of chlorine atoms with the desired organic groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)propoxygermane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Chloro(dimethyl)propoxygermane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Chloro(dimethyl)propoxygermane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Chlorotrimethylgermane (ClGe(CH₃)₃)

- Structure and Synthesis : Chlorotrimethylgermane consists of a Ge atom bonded to three methyl groups and one chlorine. It is synthesized via reactions of hydrogen chloride with trimethylgermyl-platinum complexes .

- Reactivity: The electron-donating methyl groups increase the nucleophilicity of the Ge center, making it reactive toward electrophiles.

- Applications : Chlorotrimethylgermane is used in forming germanium-metal complexes and as a precursor in materials science. Chloro(dimethyl)propoxygermane’s propoxy group could expand its utility in polymer chemistry or as a ligand in catalysis .

Triethyl(4-chlorophenyl)germane (C₁₂H₁₉ClGe)

- Structure and Synthesis : This compound contains a Ge center bonded to three ethyl groups and a 4-chlorophenyl substituent. It is synthesized via palladium-catalyzed cross-coupling of 1-chloro-4-iodobenzene with triethylgermane .

- Reactivity : The aryl group enhances stability through conjugation, while the chloro substituent directs electrophilic substitution. This compound’s propoxy group may confer solubility in polar solvents, contrasting with the hydrophobic nature of aryl-substituted germanes .

- Spectroscopic Data : Triethyl(4-chlorophenyl)germane exhibits distinct ¹H NMR signals (δ 7.36 ppm for aromatic protons) and IR stretches (ν = 3070 cm⁻¹ for C-H bonds). This compound would likely show shifted signals due to the propoxy group’s electron-donating effects .

1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione

- Structure and Bioactivity : This silicon analog features a Si center with chloro and dimethyl groups, linked to a piperidinedione ring. It exhibits antifungal activity, suggesting that this compound could have biological applications if the Ge center interacts similarly with biomolecules .

- Key Differences : Ge’s larger atomic radius and lower electronegativity compared to Si may alter bond polarization and reactivity. The propoxy group in this compound could enhance solubility but reduce membrane permeability compared to the piperidinedione derivative .

Organotrichlorogermanes (e.g., RGeCl₃)

- Synthesis : Prepared via dichlorogermylene intermediates, these compounds are highly reactive due to three labile chlorine atoms. This compound’s single chlorine and bulky substituents would confer greater stability but lower electrophilicity .

- Applications: Organotrichlorogermanes are precursors for germanium-based nanomaterials. This compound’s mixed substituents might enable controlled polymerization or surface functionalization .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.